4-cyclopropyl-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5-fluoropyrimidine
Description
4-cyclopropyl-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5-fluoropyrimidine is a pyrimidine derivative featuring a cyclopropyl group at position 4, a fluorine atom at position 5, and a piperazine-linked 6-(difluoromethyl)-2-methylpyrimidin-4-yl substituent at position 4. This compound exemplifies the structural complexity of modern bioactive pyrimidines, which are often tailored for specific interactions in medicinal or agrochemical applications. The cyclopropyl group enhances metabolic stability, while the difluoromethyl and fluorine substituents modulate electronic properties and lipophilicity .
Properties
IUPAC Name |
4-cyclopropyl-6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-10-23-12(16(19)20)8-13(24-10)25-4-6-26(7-5-25)17-14(18)15(11-2-3-11)21-9-22-17/h8-9,11,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZAKYFDGYYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3F)C4CC4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5-fluoropyrimidine is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the context of targeting central nervous system disorders and infectious diseases. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N6F2 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | WTTLDNSFPULLQP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring facilitates binding to neurotransmitter receptors, while the difluoromethyl-pyrimidine moiety is believed to engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate important signaling pathways that influence cellular processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .
- Antioxidant Properties : The compound has demonstrated moderate to high antioxidant activity, which is beneficial in protecting cells from oxidative stress .
- Neurological Effects : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders, with preliminary studies indicating effects on neurotransmission .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives of this compound against gram-positive and gram-negative bacteria. Results indicated that certain modifications enhanced its potency, particularly against Pseudomonas aeruginosa, where it inhibited biofilm formation significantly .
Study 2: Antioxidant Evaluation
In a comparative analysis, the antioxidant activity was assessed using DPPH and ABTS assays. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of this compound lies in medicinal chemistry , where it serves as a scaffold for the development of new pharmaceuticals. Its structural components allow for interactions with various biological targets, making it suitable for:
- Anticancer Agents : Research indicates that derivatives of this compound can inhibit key pathways involved in tumor growth, particularly through mTOR inhibition, which is critical in cancer biology .
- Central Nervous System Disorders : The piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential use in treating neurological conditions such as anxiety and depression.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the pyrimidine ring enhanced the compound's potency against specific cancer cell lines. The introduction of difluoromethyl groups significantly improved selectivity for mTOR over PI3K, indicating a promising therapeutic window .
Biological Research Applications
In biological research, the compound can be utilized as a probe to study molecular interactions and signaling pathways. Its unique structure allows researchers to investigate:
- Signal Transduction Pathways : By modulating specific receptors, this compound can help elucidate the mechanisms underlying various cellular processes.
Materials Science Applications
The compound's structural characteristics also make it a candidate for applications in materials science . It can be explored for:
- Electronic Materials : Due to its unique electronic properties, derivatives may be developed for use in organic semiconductors or photovoltaic devices.
Synthesis and Modification
The synthesis of 4-cyclopropyl-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5-fluoropyrimidine typically involves multi-step synthetic routes including:
- Formation of the Pyrimidine Core : Achieved through cyclization reactions involving appropriate precursors.
- Piperazine Ring Construction : Conducted via nucleophilic substitution reactions.
- Final Assembly : Often involves palladium-catalyzed cross-coupling methods.
Comparison with Similar Compounds
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 861409-87-2)
- Structural Differences :
- Position 6: Trifluoromethyl (CF₃) vs. difluoromethyl (CHF₂) in the target compound.
- Position 5: Lacks the 5-fluoro substituent present in the target compound.
- The absence of the 5-fluoro group may reduce steric hindrance and alter binding affinity in biological systems .
Herbicidal Ureidopyrimidine ()
- Structure : Propyl 4-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazine-1-carboxamid.
- Comparison: Shares a piperazine linker but incorporates a sulfonylphenyl-dihydropyrimidinone moiety instead of the difluoromethylpyrimidine group.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate ()
- Comparison :
Physicochemical and Pharmacokinetic Trends
*LogP values estimated via fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
